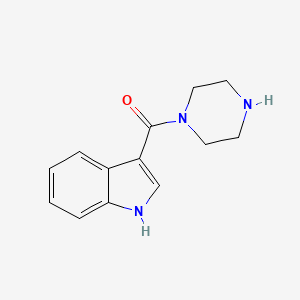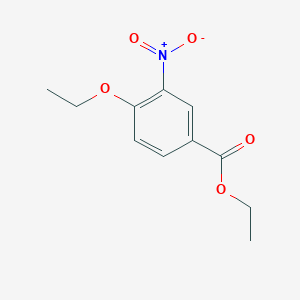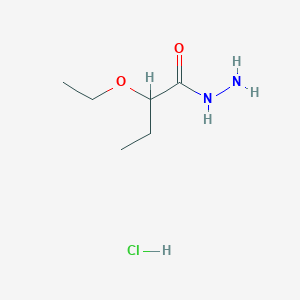![molecular formula C7H6N4O B1627251 Pyrazolo[1,5-a]pyrimidin-3-carboxamid CAS No. 774549-55-2](/img/structure/B1627251.png)
Pyrazolo[1,5-a]pyrimidin-3-carboxamid
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, which imparts unique chemical and biological properties
Wissenschaftliche Forschungsanwendungen
Pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of applications in scientific research:
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of fluorescent probes and sensors due to its photophysical properties.
Wirkmechanismus
Target of Action
Pyrazolo[1,5-a]pyrimidine-3-carboxamide is a novel class of antimicrobial therapeutics . It has been found to be more potent than tetracycline against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli . Therefore, its primary targets are these bacterial strains.
Mode of Action
It is known that many pyrazolo[1,5-a]pyrimidines have biological and medicinal importance . For instance, N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide showed good antibacterial activity against Escherichia coli and Salmonella enteric . The compound likely interacts with its targets, leading to inhibition of bacterial growth.
Biochemical Pathways
It is known that the compound has significant antimicrobial and antifungal activities . This suggests that it may interfere with essential biochemical pathways in bacteria and fungi, leading to their inhibition or death.
Pharmacokinetics
It is known that the compound has excellent antimicrobial activity , suggesting that it has good bioavailability.
Result of Action
The result of the action of Pyrazolo[1,5-a]pyrimidine-3-carboxamide is the inhibition of bacterial and fungal growth . The compound has been found to be more potent than tetracycline against various bacterial strains . In addition, most of the newly synthesized compounds displayed significant antifungal activity when compared with amphotericin B .
Action Environment
It is known that the compound has excellent antimicrobial activity , suggesting that it is likely stable and effective under a variety of environmental conditions.
Biochemische Analyse
Biochemical Properties
Pyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have antimicrobial properties, with compounds such as 5a and 16d being more potent than tetracycline against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli .
Cellular Effects
The effects of Pyrazolo[1,5-a]pyrimidine-3-carboxamide on various types of cells and cellular processes are significant. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Pyrazolo[1,5-a]pyrimidine-3-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. One common method involves the reaction of 3-aminopyrazole with ethyl acetoacetate under reflux conditions in the presence of a suitable catalyst, such as acetic acid. This reaction yields the desired pyrazolo[1,5-a]pyrimidine-3-carboxamide with good efficiency .
Another approach involves the use of enaminonitriles or enaminones as starting materials. These compounds react with 3-aminopyrazoles under mild conditions to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions typically include the use of a base, such as sodium ethoxide, and a solvent, such as ethanol .
Industrial Production Methods
In an industrial setting, the production of pyrazolo[1,5-a]pyrimidine-3-carboxamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to ensure sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Reduction: Formation of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Known for its antibacterial activity against gram-positive and gram-negative bacteria.
2-(Pyrazolo[1,5-a]pyrimidin-5-yl)phenol: Exhibits potent antifungal activity.
2-(Pyrazolo[1,5-a]pyrimidin-7-yl)phenol: Also known for its antifungal properties.
Uniqueness
Pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its versatile biological activities and its potential as a therapeutic agent for multiple diseases. Its ability to inhibit tropomyosin receptor kinases and its antimicrobial properties make it a unique compound with diverse applications in medicinal chemistry and drug development .
Eigenschaften
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h1-4H,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRIUEGHBZTNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589562 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774549-55-2 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the provided research articles focus on various derivatives and targets, a key example is the interaction with Interleukin-1 receptor-associated kinase 4 (IRAK4) []. 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides bind to the kinase domain of IRAK4, inhibiting its activity []. This inhibition disrupts downstream signaling cascades involved in inflammatory responses, making these compounds potential therapeutics for inflammatory diseases []. Another example is the interaction with Phosphodiesterase 2A (PDE2A) []. Inhibition of PDE2A leads to increased levels of cyclic guanosine monophosphate (cGMP), a crucial secondary messenger involved in various physiological processes, including learning and memory [].
ANone: The provided abstracts don't offer specific spectroscopic data for a single, unified Pyrazolo[1,5-a]pyrimidine-3-carboxamide structure. The core structure itself lacks specific substituents, and the research focuses on diverse derivatives. Each derivative will possess unique spectroscopic characteristics depending on its specific substituents. Researchers rely on techniques like NMR, IR, and mass spectrometry for characterization, but these details are specific to each synthesized derivative within the publications.
A: SAR studies are central to optimizing Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives for desired activities. For instance, in the development of IRAK4 inhibitors, modifications at the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring significantly influenced potency and selectivity []. Similarly, when targeting PDE2A, researchers identified three key functionalities that enhanced potency without significantly increasing molecular weight or altering the topological polar surface area []. These modifications were guided by structure-based drug design informed by co-crystal structures with PDE2A [].
A: Several studies demonstrate the in vitro and in vivo efficacy of specific Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives: * IRAK4 inhibitors: Researchers confirmed the potent inhibitory activity of synthesized derivatives against IRAK4 using biochemical assays []. * c-Src kinase inhibitors: Derivatives exhibited potent c-Src kinase inhibition in enzymatic assays []. One compound showed efficacy in reducing infarct volume in a rat model of acute ischemic stroke []. * PDE2A inhibitors: Compounds demonstrated significant elevation of cGMP levels in mouse brains following oral administration []. Another study showed that a derivative attenuated MK-801-induced episodic memory deficits in a passive avoidance task in rats [].
A: Researchers employ a range of analytical techniques for characterization: * Structure Elucidation: NMR spectroscopy (including HMBC and NOE experiments) and X-ray crystallography are crucial for determining the structures of synthesized derivatives [, , ]. * Purity and Quantification: High-performance liquid chromatography (HPLC), often coupled with mass spectrometry, is essential for assessing the purity of synthesized compounds and quantifying their concentrations in various matrices [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 8-oxo-5,8-dihydropyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B1627172.png)
![3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol](/img/structure/B1627175.png)
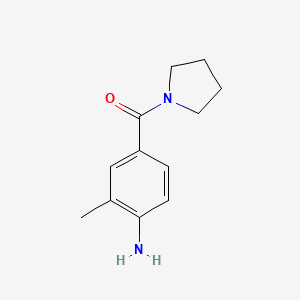
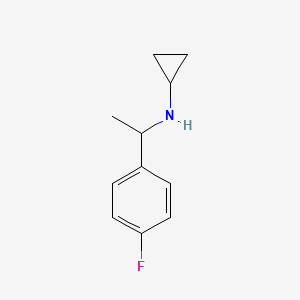
![N-[2-(aminomethyl)phenyl]Methanesulfonamide](/img/structure/B1627179.png)
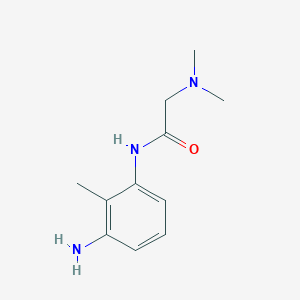

![4-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1627184.png)
